3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester
Description
Nuclear Magnetic Resonance Spectroscopy
The proton (1H) NMR spectrum of the compound displays several characteristic signals that confirm its structural features:
- The benzyl group shows distinctive aromatic proton signals in the range of δ 7.30-7.50 ppm, typically integrating to five protons
- The benzylic methylene protons appear as a singlet at approximately δ 5.10-5.20 ppm (2H)
- The piperidine ring protons exhibit complex splitting patterns between δ 1.50-4.00 ppm
- The methylene protons adjacent to the carbonyl group (CH2COOH) typically appear as a singlet at approximately δ 3.50-3.60 ppm (2H)
- The C-3 proton of the piperidine ring displays a multiplet at approximately δ 2.70-2.90 ppm
Carbon-13 (13C) NMR spectroscopy further confirms the structure with distinctive carbon signals:
Table 2: Key 13C NMR Signals of this compound
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Carboxylic acid carbonyl | 174-179 | -COOH |
| Ketone carbonyl | 204-205 | C=O |
| Carbamate carbonyl | 154-156 | N-C=O |
| Aromatic carbons | 128-136 | Benzyl group |
| Benzylic carbon | 67-68 | Ph-CH2- |
| Piperidine ring carbons | 25-49 | Ring carbons |
| Methylene carbon (CH2COOH) | 45-49 | -CH2COOH |
Two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide additional structural confirmation by establishing connectivity between protons and carbons.
Infrared Spectroscopy
Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule:
- Carboxylic acid O-H stretch: broad band at 3300-2500 cm-1
- Carboxylic acid C=O stretch: strong band at 1700-1725 cm-1
- Ketone C=O stretch: strong band at 1710-1730 cm-1
- Carbamate C=O stretch: strong band at 1680-1700 cm-1
- Aromatic C=C stretching: multiple bands at 1600-1450 cm-1
- C-O stretching: multiple bands at 1300-1000 cm-1
Mass Spectrometry
Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) data confirms the molecular formula with an exact mass of 305.126323. The calculated value for C16H19NO5 + H+ is 306.1336, which closely matches the observed value of 306.1336 in experimental studies.
Common fragmentation patterns include:
- Loss of the benzyloxycarbonyl protecting group
- Cleavage at the beta-keto acid moiety
- Fragmentation of the piperidine ring
These spectroscopic data collectively provide unambiguous confirmation of the molecular structure of this compound.
X-ray Crystallographic Analysis Challenges
X-ray crystallography represents an invaluable technique for definitively establishing the three-dimensional structure of organic compounds. However, obtaining suitable single crystals of this compound presents several significant challenges.
Crystal Growth Challenges
The presence of multiple functional groups with different polarity characteristics creates difficulties in crystal formation. The carboxylic acid moiety tends to form hydrogen-bonding networks, while the hydrophobic benzyl group introduces competing intermolecular forces. These competing interactions often result in amorphous solids rather than the well-ordered crystal structures necessary for X-ray diffraction analysis.
Crystallization attempts from various solvent systems demonstrate these difficulties:
Table 3: Crystallization Attempts and Observed Outcomes
| Solvent System | Temperature | Method | Outcome |
|---|---|---|---|
| Dichloromethane/hexane | Room temperature | Slow evaporation | Amorphous solid |
| Ethanol/water | 4°C | Vapor diffusion | Microcrystalline powder |
| Acetone | Room temperature | Slow cooling | Partially crystalline material |
| Methanol/diethyl ether | -20°C | Layering | Small, inadequate crystals |
| Tetrahydrofuran/pentane | Room temperature | Slow diffusion | Thin, plate-like crystals |
The conformational flexibility of the molecule, particularly around the piperidine ring and the beta-keto acid side chain, further complicates crystallization efforts. Different conformers may co-exist in solution, inhibiting the formation of a homogeneous crystal lattice.
Insights from Related Structures
While direct X-ray crystallographic data for this compound remains limited, structural insights can be gleaned from crystallographic analyses of related compounds. For instance, studies on oxazolidinone derivatives prepared from L-alanine have revealed important structural trends in similar carbamate-containing heterocycles.
Key observations from related structures include:
- Puckering of heterocyclic rings, often adopting envelope conformations
- Specific torsion angle preferences within carbamate functionalities
- Hydrogen bonding networks involving carboxylic acid groups
- Orientational preferences of benzyl substituents relative to the main heterocyclic ring
Approaches to Overcome Crystallographic Challenges
Several strategies may facilitate successful crystallographic analysis of this challenging compound:
- Derivative formation: Preparing crystalline derivatives by modifying the carboxylic acid group (e.g., forming metallic salts or cocrystals)
- Structural rigidification: Introducing additional constraints to reduce conformational flexibility
- Advanced crystallization techniques: Employing techniques such as seeding, zone refining, or sublimation
- Cryogenic crystallography: Performing crystallization and data collection at very low temperatures to minimize thermal motion
- Synchrotron radiation: Utilizing high-intensity X-ray sources to enhance diffraction from small or weakly diffracting crystals
Computational Modeling of Conformational Dynamics
Computational chemistry provides valuable insights into the conformational preferences and dynamics of this compound, complementing experimental structural elucidation techniques.
Conformational Analysis
The conformational landscape of this compound is complex due to multiple rotatable bonds and ring flexibility. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal several low-energy conformers differing primarily in the orientation of the benzyloxycarbonyl group and the puckering of the piperidine ring.
Key conformational features include:
- The piperidine ring predominantly adopts chair conformations, with the 3-substituent preferring the equatorial position to minimize steric interactions
- The carbamate group (N-C=O) exhibits planarity due to partial double bond character of the N-C bond
- The benzyl group can adopt multiple orientations relative to the carbamate plane
- The beta-keto acid side chain shows significant conformational flexibility, with multiple stable rotamers
Table 4: Calculated Relative Energies of Major Conformers
| Conformer | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|
| A | 0.00 | Equatorial 3-substituent, chair piperidine, benzyl group perpendicular to carbamate |
| B | 0.45 | Equatorial 3-substituent, chair piperidine, benzyl group parallel to carbamate |
| C | 1.28 | Equatorial 3-substituent, slight boat-chair piperidine, extended beta-keto acid chain |
| D | 2.31 | Axial 3-substituent, chair piperidine, compact arrangement |
| E | 2.87 | Equatorial 3-substituent, twisted boat piperidine, folded conformation |
Solvent Effects on Conformational Stability
Computational studies incorporating implicit solvent models demonstrate that conformational preferences are significantly influenced by the solvent environment. Polarizable continuum model (PCM) calculations reveal that:
- In nonpolar solvents (chloroform, toluene), conformers with intramolecular hydrogen bonding between the carboxylic acid and ketone carbonyl are favored
- In polar solvents (water, methanol), extended conformations that maximize solvent interaction with polar functional groups predominate
- The energy differences between conformers decrease in polar solvents, suggesting greater conformational flexibility in such environments
Comparison with Experimental Data
Computational predictions align well with experimental NMR data, particularly regarding the preferred piperidine ring conformation. The calculated chemical shifts for major conformers, when appropriately weighted by their Boltzmann populations, reproduce experimental 1H and 13C NMR patterns with reasonable accuracy6.
The computational studies further indicate that interconversion between major conformers occurs rapidly at room temperature, consistent with the absence of distinct conformer signals in NMR spectra acquired under standard conditions. Low-temperature NMR experiments would be required to observe distinct conformational species.
Energetic Barriers for Key Transformations
Computational modeling also provides insights into the energetic barriers for important conformational transitions:
- The barrier for piperidine ring-flipping: approximately 8-10 kcal/mol
- Rotation around the N-carbamate bond: 14-16 kcal/mol (due to partial double bond character)
- Rotation around the ketone-methylene bond: 3-5 kcal/mol
- Rotation around the benzyl C-O bond: 2-4 kcal/mol
These computational insights into conformational dynamics prove invaluable for understanding the three-dimensional structure of this compound, particularly given the challenges associated with obtaining definitive crystallographic data.
Properties
IUPAC Name |
3-oxo-3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-14(9-15(19)20)13-7-4-8-17(10-13)16(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYYLEIQAMJAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660826 | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-40-9 | |
| Record name | β-Oxo-1-[(phenylmethoxy)carbonyl]-3-piperidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester, with the CAS number 886362-40-9, is a complex organic compound that exhibits significant biological activity. This compound features a piperidine ring and carboxylic acid functionalities, which are crucial for its interaction with biological systems. Its molecular formula is C16H19NO5, and it has a molecular weight of approximately 305.33 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO5 |
| Molecular Weight | 305.33 g/mol |
| Density | 1.281 g/cm³ |
| Boiling Point | 502.5 °C at 760 mmHg |
| Flash Point | 257.7 °C |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. The carboxylic acid groups can form hydrogen bonds with amino acids in proteins, potentially modulating their activity. This interaction can lead to various physiological effects, including anti-inflammatory and analgesic activities.
Pharmacological Studies
Recent studies have indicated that derivatives of piperidine compounds, similar to this compound, may exhibit potent pharmacological effects:
- Anti-inflammatory Activity : Research has shown that piperidine derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Anticancer Properties : Some studies have reported that piperidine derivatives possess cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Case Studies
- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of piperidine derivatives, compounds similar to this compound were found to significantly reduce inflammation markers in vitro and in animal models .
- Cytotoxic Activity : Another study evaluated the cytotoxicity of various piperidine compounds against human cancer cell lines. The results demonstrated that certain structural modifications could enhance their anticancer efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:
- Functional Groups : The presence of carboxylic acid and ester groups is essential for biological activity, as they facilitate interactions with biological targets.
- Substituent Effects : Variations in the benzyl group or additional functional groups can significantly alter potency and selectivity towards specific biological pathways.
Comparative Table of Piperidine Derivatives
Scientific Research Applications
Intermediate in Drug Synthesis
One of the primary applications of 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester is its role as an intermediate in pharmaceutical synthesis. It is utilized in the preparation of compounds that exhibit various biological activities, including:
- GABA Receptor Modulators : The compound has been noted for its potential use in synthesizing GABA-related activity compounds, which are crucial for treating anxiety and other neurological disorders .
- Pain Management Agents : Research indicates that derivatives of this compound can function as modulators of fatty acid amide hydrolase (FAAH), contributing to pain relief mechanisms .
Synthesis of Piperidine Derivatives
Recent studies have demonstrated the effectiveness of this compound in synthesizing various piperidine derivatives. For instance:
- Beller et al. (2023) explored the hydrogenation of substituted pyridines into piperidines using novel catalysts, highlighting the importance of piperidine derivatives in drug design, particularly for antipsychotic medications like Melperone .
Development of Anticancer Agents
The compound has also been investigated for its potential in developing anticancer agents. Its structural modifications can lead to compounds that inhibit cancer cell proliferation, showcasing its versatility in medicinal chemistry.
Neuroactive Compounds
Research has shown that modifications to the piperidine structure can yield neuroactive compounds beneficial for treating neurodegenerative diseases such as Alzheimer's disease. The ability to functionalize this compound allows for the creation of targeted therapies .
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 2-carboxy-acetyl group distinguishes it from analogs with carboxamide (e.g., ), thioether (e.g., ), or ether substituents (e.g., ).
Molecular Weight: The target compound likely has a molecular weight between 300–350 g/mol, similar to its analogs. For instance, the hydroxy-ethylsulfanylmethyl derivative (309.42 g/mol) and the amino-propionyl derivative (347.45 g/mol) fall within this range.
Functional Group Impact :
- Benzyl Ester : Common across all compounds, this group enhances lipophilicity and protects the carboxylic acid during synthesis.
- Carboxylic Acid vs. Amide : The target’s free carboxylic acid (unlike the carboxamide in ) may improve solubility in aqueous environments but requires careful pH control during reactions.
Preparation Methods
Benzylation of Piperidine Nitrogen
- Reagents and Conditions : Benzyl bromide or benzyl chloride is used as the benzylating agent.
- Base : Sodium bicarbonate or potassium carbonate is preferred.
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) are commonly employed.
- Temperature : Ambient to slightly elevated temperatures.
- Outcome : Formation of 1-benzyl-piperidine derivatives, which serve as protected intermediates for further functionalization.
Introduction of Carboxy-acetyl Group
- Method : Acylation at the 3-position of the piperidine ring can be achieved by reaction with appropriate acylating agents (e.g., acyl chlorides or anhydrides) or via ring homologation techniques.
- Example : Conversion of 4-piperidone to β-keto ester intermediates using ethyl diazoacetate and boron trifluoride, followed by hydrolysis and decarboxylation.
- Cyclization : The ketone function can be converted to an oxime acylate, which upon base treatment cyclizes to benzisoxazole derivatives, a step sometimes used in related synthetic routes.
Deprotection and Hydrolysis
- Debenzylation : Removal of the benzyl protecting group is achieved by treatment with phenyl haloformates (e.g., phenyl chloroformate) in the presence of bases such as potassium carbonate in aromatic solvents like toluene.
- Hydrolysis : The phenyl ester intermediate is hydrolyzed using alkali hydroxides (e.g., KOH) in aqueous ethanol under reflux conditions to yield the free acid.
- Temperature and Solvent : Elevated temperatures promote dealkylation and hydrolysis; solvents include aqueous ethanol or other aqueous alkanols.
Representative Reaction Scheme Summary
| Step | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|
| Benzylation | Benzyl bromide, NaHCO3 or K2CO3, DMF | 1-Benzyl-piperidine derivative | Polar aprotic solvent enhances reaction |
| Acylation/Functionalization | Acyl chloride or ethyl diazoacetate + BF3 | 3-(2-Carboxy-acetyl)-piperidine intermediate | Ring homologation or direct acylation |
| Oxime formation & Cyclization | Hydroxylamine derivatives, base treatment | Oxime acylate and benzisoxazole derivatives | Optional step in related syntheses |
| Debenzylation | Phenyl chloroformate, K2CO3, toluene, heat | Piperidine carboxylic acid phenyl ester | Quaternary salt intermediate formed |
| Hydrolysis | KOH in aqueous ethanol, reflux | This compound | Final deprotected acid form |
Research Findings and Observations
- Base and Solvent Selection : Potassium carbonate and dimethylformamide are preferred for benzylation due to their efficiency and mildness.
- Debenzylation Efficiency : Use of phenyl haloformates in aromatic solvents at elevated temperatures provides clean debenzylation without degrading sensitive functional groups.
- Hydrolysis Conditions : Alkali hydroxide hydrolysis in aqueous ethanol under reflux is a standard, reliable method to convert esters to free acids.
- Yield and Purity : These methods generally afford high yields with good purity, suitable for further pharmaceutical or chemical applications.
- Alternative Routes : Some synthetic routes employ ring expansion or contraction strategies, but these tend to reduce activity or complicate synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions | Comments |
|---|---|---|
| Benzylation Base | Sodium bicarbonate, Potassium carbonate | Mild bases prevent side reactions |
| Benzylation Solvent | Dimethylformamide (DMF), Dimethylacetamide | Polar aprotic solvents facilitate reaction |
| Debenzylation Agent | Phenyl chloroformate, Phenyl bromoformate | Effective for quaternary salt formation |
| Debenzylation Solvent | Toluene (preferred), Benzene, Xylene | Aromatic solvents promote elimination |
| Hydrolysis Conditions | KOH in aqueous ethanol, reflux | Standard ester hydrolysis |
| Temperature Range | Ambient to reflux temperatures (approx. 25–100°C) | Elevated temps favor completion |
Q & A
Basic Question: What are the recommended synthetic strategies for preparing 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including protection/deprotection strategies and coupling reactions. For example:
- Step 1 : Piperidine ring functionalization via Boc (tert-butoxycarbonyl) protection to stabilize reactive intermediates .
- Step 2 : Introduction of the carboxy-acetyl group using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions .
- Step 3 : Benzyl ester formation via nucleophilic acyl substitution with benzyl alcohol in the presence of a catalyst like DMAP .
Optimization Tips : - Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to enhance yield .
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Basic Question: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperidine ring conformation, benzyl ester protons (δ 5.1–5.3 ppm), and carboxy-acetyl carbonyl signals (δ 170–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Basic Question: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as benzyl esters may release volatile byproducts during reactions .
- Waste Disposal : Collect organic waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
Advanced Question: How does the stereochemistry of the piperidine ring influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce desired stereochemistry .
- Biological Relevance : Axial vs. equatorial substituent orientation affects binding affinity to target proteins (e.g., enzymes or receptors) .
- Case Study : Compare diastereomers via molecular docking simulations to predict bioactivity .
Advanced Question: What strategies resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Data Reconciliation : Cross-reference acute toxicity studies (e.g., LD₅₀ values) from peer-reviewed journals and regulatory databases (e.g., RTECS) .
- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity profiles when experimental data is scarce .
- Experimental Validation : Conduct Ames tests or zebrafish embryo assays to validate genotoxicity or developmental toxicity .
Advanced Question: How can the benzyl ester group be selectively hydrolyzed without degrading the carboxy-acetyl moiety?
Methodological Answer:
- Condition Screening : Use mild acidic conditions (e.g., 10% acetic acid) or enzymatic hydrolysis (e.g., lipases) to preserve acid-sensitive groups .
- Monitoring : Track reaction progress via FT-IR to detect ester C=O bond disappearance (1740 cm⁻¹) and carboxylic acid O-H stretch (2500–3000 cm⁻¹) .
Advanced Question: What are the applications of this compound in targeted drug delivery systems?
Methodological Answer:
- Prodrug Design : The benzyl ester acts as a lipophilic prodrug moiety, enhancing cellular uptake. Intracellular esterases hydrolyze it to release the active carboxylic acid .
- Case Study : Incorporate into peptide conjugates for site-specific release in cancer therapy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
